molecular formula C13H18O2 B14422775 6-(Benzyloxy)hex-2-en-1-ol CAS No. 83458-91-7

6-(Benzyloxy)hex-2-en-1-ol

Cat. No.: B14422775
CAS No.: 83458-91-7
M. Wt: 206.28 g/mol
InChI Key: DEORESRIUGNIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)hex-2-en-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by a benzyl group attached to a hexenol chain, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)hex-2-en-1-ol typically involves the reaction of benzyl alcohol with hex-2-en-1-ol under specific conditions. One common method is the Williamson ether synthesis, where benzyl alcohol is reacted with hex-2-en-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)hex-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: 6-(Benzyloxy)hexanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

6-(Benzyloxy)hex-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)hex-2-en-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s hydroxyl group is converted to a carbonyl group through the transfer of electrons. In biological systems, the compound may interact with cellular targets, disrupting microbial cell walls or interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(Benzyloxy)hex-1-en-3-ol: Similar structure but with a different position of the double bond and hydroxyl group.

    6-(Benzyloxy)hexane-1-ol: Saturated analog without the double bond.

    6-(Benzyloxy)hex-2-yn-1-ol: Analog with a triple bond instead of a double bond.

Uniqueness

6-(Benzyloxy)hex-2-en-1-ol is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a benzyl group and an unsaturated hexenol chain allows for diverse chemical transformations and interactions in various research and industrial contexts.

Properties

CAS No.

83458-91-7

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

6-phenylmethoxyhex-2-en-1-ol

InChI

InChI=1S/C13H18O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h1,3-6,8-9,14H,2,7,10-12H2

InChI Key

DEORESRIUGNIIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC=CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.